molecular formula C20H28O4 B158201 2-Geranyl-4-isobutyrylphloroglucinol CAS No. 72008-03-8

2-Geranyl-4-isobutyrylphloroglucinol

Cat. No.: B158201
CAS No.: 72008-03-8
M. Wt: 332.4 g/mol
InChI Key: TXDNBNXWWCEVMG-NTEUORMPSA-N
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Description

2-Geranyl-4-isobutyrylphloroglucinol is a natural compound belonging to the family of phloroglucinols. It is found in various plants, including Hypericum perforatum, Garcinia mangostana, and Hypericum ascyron. This compound is known for its diverse applications in scientific research, aiding in various studies and investigations.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Geranyl-4-isobutyrylphloroglucinol are currently unknown . .

Result of Action

Its unique properties make it a fascinating subject for further exploration.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, storage conditions can affect its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Geranyl-4-isobutyrylphloroglucinol typically involves the condensation of geranyl bromide with phloroglucinol under basic conditions, followed by acylation with isobutyryl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Geranyl-4-isobutyrylphloroglucinol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include various substituted phloroglucinol derivatives, quinones, and reduced forms of the original compound.

Scientific Research Applications

2-Geranyl-4-isobutyrylphloroglucinol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential in modulating biological pathways and its role in plant defense mechanisms.

    Medicine: Research indicates its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol: A simpler analog without the geranyl and isobutyryl groups.

    Geranylphloroglucinol: Lacks the isobutyryl group but contains the geranyl moiety.

    Isobutyrylphloroglucinol: Contains the isobutyryl group but lacks the geranyl moiety.

Uniqueness

2-Geranyl-4-isobutyrylphloroglucinol is unique due to the presence of both geranyl and isobutyryl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDNBNXWWCEVMG-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Geranyl-4-isobutyrylphloroglucinol
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2-Geranyl-4-isobutyrylphloroglucinol
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Reactant of Route 6
2-Geranyl-4-isobutyrylphloroglucinol

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